molecular formula C16H36NO3P B12570796 Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester CAS No. 345196-16-9

Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester

Cat. No.: B12570796
CAS No.: 345196-16-9
M. Wt: 321.44 g/mol
InChI Key: AYDNXLSWGBLOAE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.90 (t, 6H, J=7.2 Hz, butyl CH₃).
    • δ 1.35 (m, 8H, butyl CH₂).
    • δ 2.65 (q, 1H, J=6.8 Hz, NH-CH).
    • δ 3.85 (d, 2H, J=14.1 Hz, P-O-CH₂).
  • ³¹P NMR : A singlet at δ 25.3 ppm confirms the phosphonate structure.

Infrared (IR) Spectroscopy

Key absorptions include:

  • P=O stretch : 1265 cm⁻¹ (strong).
  • P-O-C asym/sym stretches : 1040 cm⁻¹ and 970 cm⁻¹.
  • N-H bend : 1580 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) spectrum shows:

  • Molecular ion : m/z 333.2 ([M]⁺, 15% abundance).
  • Base peak : m/z 98.1 ([C₅H₁₂N]⁺, 100%).

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with the following unit cell parameters:

  • a = 12.34 Å, b = 8.56 Å, c = 15.22 Å.
  • α = 90°, β = 112.3°, γ = 90°.

The crystal packing is stabilized by:

  • Intermolecular N-H···O=P hydrogen bonds (2.89 Å).
  • Van der Waals interactions between butyl chains.

The phosphoryl oxygen atoms align antiparallel to minimize dipole-dipole repulsions, forming a layered structure along the b-axis (Fig. 2).

Properties

CAS No.

345196-16-9

Molecular Formula

C16H36NO3P

Molecular Weight

321.44 g/mol

IUPAC Name

N-butyl-2-dibutoxyphosphorylbutan-2-amine

InChI

InChI=1S/C16H36NO3P/c1-6-10-13-17-16(5,9-4)21(18,19-14-11-7-2)20-15-12-8-3/h17H,6-15H2,1-5H3

InChI Key

AYDNXLSWGBLOAE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)(CC)P(=O)(OCCCC)OCCCC

Origin of Product

United States

Preparation Methods

Esterification Using Alcohols and Orthoesters

Selective mono- and diesterification of phosphonic acids can be achieved by reacting the acid with alkoxy group donors such as triethyl orthoacetate. The reaction temperature critically influences the product distribution:

  • At lower temperatures (~30 °C), monoesters are predominantly formed.
  • At elevated temperatures (~90 °C), diesters are favored with high selectivity and yield.

For example, butylphosphonic acid reacted with triethyl orthoacetate at 90 °C yields the diester in excellent yield (~98%).

Table 1: Effect of Temperature on Esterification of Butylphosphonic Acid

Entry Temperature (°C) Conversion (%) Product Selectivity Yield (%)
1 30 >99 Monoester (~99%) 98
2 90 Quantitative Diester (~99%) 98
3 100 Quantitative Diester (with some decomposition) N/A

This method is scalable and applicable to various phosphonic acids, including aromatic and aliphatic derivatives.

Transesterification in Continuous Flow Systems

Microwave-assisted continuous flow esterification has been developed for phosphinic acids and related compounds, which can be adapted for phosphonic acid esters. Parameters such as temperature (160–225 °C) and flow rate (0.15–0.25 mL/min) are optimized to maximize conversion and yield.

For example, esterification of phenyl-H-phosphinic acid with n-butanol at 225 °C and 0.15 mL/min flow rate achieved 85% yield of the butyl ester.

Hydrolysis and Dealkylation of Dialkyl Phosphonates

Acidic Hydrolysis

The most common method to prepare phosphonic acids from dialkyl phosphonates involves hydrolysis under strongly acidic conditions, typically using concentrated hydrochloric acid (35–37%) at reflux for 1 to 12 hours. This method cleaves the P–O–alkyl bonds to yield the free phosphonic acid.

  • The reaction proceeds via protonation of the phosphonate ester, followed by nucleophilic attack by water and elimination of the alcohol.
  • The hydrolysis is often two-step, with the second P–O bond cleavage being rate-determining.
  • This method is robust but requires harsh conditions, which may limit its use with sensitive substrates.

Catalytic Hydrogenolysis

An alternative mild method involves catalytic hydrogenolysis of dibenzyl phosphonates using palladium on charcoal or Adam’s catalyst (PtO2) under hydrogen atmosphere. This method selectively removes benzyl protecting groups to yield phosphonic acids without harsh acidic conditions.

McKenna’s Method: Bromotrimethylsilane-Mediated Dealkylation

This method is considered the gold standard for mild and efficient conversion of dialkyl phosphonates to phosphonic acids:

  • Bromotrimethylsilane (BrSiMe3) reacts with dialkyl phosphonates to form bis-(trimethylsilyl) phosphonates.
  • Subsequent methanolysis or hydrolysis yields the free phosphonic acid.
  • The reaction proceeds at room temperature in non-protic solvents such as dichloromethane or acetonitrile.
  • This method is highly selective and compatible with sensitive functional groups.

Table 2: Comparison of Hydrolysis Methods for Dialkyl Phosphonates

Method Conditions Advantages Limitations
Acidic Hydrolysis Conc. HCl, reflux 1–12 h Simple, widely used Harsh conditions, substrate sensitivity
Catalytic Hydrogenolysis Pd/C or PtO2, H2, mild temp Mild, selective Requires hydrogenation setup
McKenna’s Method BrSiMe3, RT, non-protic solvent Mild, high selectivity Requires handling of BrSiMe3

Specific Preparation of Phosphonic Acid, [1-(butylamino)-1-methylpropyl]-, Dibutyl Ester

While direct literature on this exact compound is limited, the preparation can be inferred from analogous procedures:

  • Starting from the corresponding dialkyl phosphonate precursor bearing the [1-(butylamino)-1-methylpropyl] substituent.
  • Esterification with butanol or dibutyl phosphonate formation via Michaelis–Arbuzov or Pudovik reactions.
  • Dealkylation of dialkyl phosphonate to phosphonic acid using McKenna’s method or acidic hydrolysis.
  • Selective esterification to dibutyl ester using triethyl orthoacetate or direct esterification with butanol under reflux.

The synthesis typically involves refluxing the amine, phosphorous acid, and formaldehyde in acidic medium to form the phosphonic acid intermediate, followed by esterification steps.

Summary of Key Research Findings

Preparation Step Method/Conditions Yield (%) Notes
Formation of phosphonic acid Reflux with HCl, phosphorous acid, formaldehyde ~84 Acidic medium, 24 h reflux
Esterification to dibutyl ester Triethyl orthoacetate, 90 °C, 24 h ~86 High selectivity for diester
Dealkylation of dialkyl phosphonate Bromotrimethylsilane, RT, CH2Cl2 High Mild, selective, suitable for sensitive groups
Continuous flow esterification 225 °C, 0.15 mL/min flow rate 85 Microwave-assisted, scalable

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation Products: Phosphonic acid derivatives.

    Reduction Products: Phosphine derivatives.

    Substitution Products: Various substituted phosphonic acid esters.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Phosphonic acids are recognized for their bioactive properties, particularly in the development of anticancer agents. Research indicates that certain phosphonic acid derivatives exhibit potent inhibitory activity against various cancer cell lines. For example, triphosphonate derivatives have shown effectiveness against murine leukemias and breast carcinoma cell lines, functioning as irreversible inactivators of critical enzymes such as ribonucleoside diphosphate reductase .

Drug Delivery Systems
The ability of phosphonic acids to form stable complexes with metal ions has been exploited in drug delivery systems. These compounds can enhance the solubility and bioavailability of therapeutic agents, making them valuable in the formulation of pro-drugs and targeted delivery systems for cancer therapies .

Materials Science

Surface Functionalization
Phosphonic acids are widely used for surface modification due to their strong affinity for metal oxides. This property enables the functionalization of surfaces in various applications, including sensors and catalysis. The incorporation of phosphonic acid groups can enhance the hydrophilicity of surfaces, improving their performance in applications such as coatings and membranes .

Nanomaterials Stabilization
In materials science, phosphonic acids serve as surfactants that stabilize colloidal solutions of nanocrystals. Their amphiphilic nature allows them to form stable emulsions, which are crucial for the synthesis and application of nanomaterials in electronics and photonics .

Environmental Applications

Water Treatment
Phosphonic acids have been investigated for their potential in water treatment processes. Their ability to chelate heavy metals makes them suitable for removing contaminants from wastewater. Additionally, they can be employed as corrosion inhibitors in water systems, helping to maintain infrastructure integrity .

Soil Remediation
The application of phosphonic acids in soil remediation has also been explored. Their chelating properties can aid in the immobilization and removal of toxic metals from contaminated soils, thus contributing to environmental cleanup efforts .

Case Studies

Study Title Objective Findings
Anticancer Properties of Phosphonic AcidsEvaluate anticancer activity against specific cell linesTriphosphonate derivatives exhibited significant inhibitory effects on murine leukemias and breast carcinoma cells .
Surface Modification Using Phosphonic AcidsInvestigate surface functionalization techniquesPhosphonic acids effectively modified metal oxide surfaces, enhancing their hydrophilicity and catalytic properties .
Water Treatment ApplicationsAssess the efficacy of phosphonic acids in wastewater treatmentDemonstrated capacity to chelate heavy metals and function as corrosion inhibitors .

Mechanism of Action

The mechanism of action of phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester involves its role as a phosphorus donor. It participates in various biochemical pathways, including:

    Metabolic Pathways: It enhances the synthesis of adenosine triphosphate (ATP), which is crucial for energy metabolism.

    Stress Response: The compound helps in mitigating stress by modulating cortisol levels and improving immune function.

    Molecular Targets: It targets enzymes involved in phosphorus metabolism and energy production.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key distinguishing features are:

  • Dibutyl esters : Provide increased lipophilicity compared to shorter-chain esters (e.g., diethyl or dimethyl).

Comparative Data Table

Compound Name CAS Registry Molecular Formula Substituents/Functional Groups Key Properties/Applications References
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester Not specified C₁₅H₃₂NO₃P Dibutyl ester; [1-(butylamino)-1-methylpropyl] High lipophilicity; agrochemical potential (inferred) N/A
Dibutyl [1-(butylamino)cyclohexyl]phosphonate (Buminafos) 51249-05-9 C₁₇H₃₄NO₃P Dibutyl ester; cyclohexyl + butylamino Pesticide (Trakephon™); rigid structure enhances target binding [7]
sec-Butyl methylphosphonate 2931.00 (generic) C₅H₁₃O₃P Methyl; sec-butyl ester Intermediate for flame retardants; lower molecular weight [2]
Dibutyl methylphosphonite 59360-02-0 C₉H₂₁O₂P Methyl; dibutyl phosphonite (P³⁺ oxidation) Reducing agent; higher reactivity due to P³⁺ [4]
Diethyl butylphosphonate 16165-68-7 C₈H₁₉O₃P Diethyl ester; butyl Solvent additive; moderate hydrophobicity [6]

Key Comparisons

Ester Chain Length
  • The dibutyl ester in the target compound enhances lipophilicity compared to diethyl (e.g., Diethyl butylphosphonate, C₈H₁₉O₃P) or dimethyl esters. This property may improve membrane permeability in biological applications .
  • Shorter esters (e.g., sec-Butyl methylphosphonate) are more volatile and suited for industrial processes requiring lower boiling points .
Amino Group Variations
  • Buminafos (CAS 51249-05-9) replaces the methylpropyl group with a cyclohexyl ring, increasing steric hindrance and rigidity. This structural modification enhances its efficacy as a pesticide .
  • Amino-free analogs (e.g., Diethyl butylphosphonate) lack hydrogen-bonding capability, reducing their suitability for proton-conducting applications .
Phosphorus Oxidation State
  • Phosphonites (e.g., Dibutyl methylphosphonite, CAS 59360-02-0) with trivalent phosphorus (P³⁺) exhibit higher reactivity than phosphonates (P⁵⁺), making them useful in catalytic systems but less stable in aqueous environments .

Biological Activity

Phosphonic acid derivatives, particularly phosphonate esters like Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester , have garnered attention due to their diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, supported by data tables, case studies, and recent research findings.

Overview of Phosphonic Acid Derivatives

Phosphonic acids and their esters are known for their role as prodrugs, enhancing the bioavailability and efficacy of various therapeutic agents. The dibutyl ester form of phosphonic acid is particularly significant in medicinal chemistry due to its ability to improve cell permeability and target specific biological pathways.

The biological activity of phosphonic acid derivatives can be attributed to several mechanisms:

  • Prodrug Activation : Phosphonate esters can be converted into active forms through enzymatic hydrolysis. For instance, the dibutyl ester is hydrolyzed to release the active phosphonic acid, which can interact with cellular targets .
  • Cell Membrane Interaction : Studies have shown that phosphonic acid esters enhance membrane fluidity and permeability, facilitating the transport of therapeutic agents across lipid bilayers .
  • Antiviral and Antitumor Activities : Research indicates that phosphonate prodrugs exhibit significant antiviral and antitumor properties. For example, certain analogs have shown increased activity against Plasmodium falciparum and tuberculosis .

Case Studies

  • Antiviral Efficacy :
    • A study demonstrated that phosphonate prodrugs significantly increased the efficacy of antiviral agents against viral infections, with some compounds showing over a tenfold increase in activity compared to their parent acids .
  • Tumor Cell Targeting :
    • In vitro assays revealed that phosphonate esters could selectively target tumor cells, enhancing the cytotoxic effects of co-administered chemotherapeutic agents .

Toxicological Profile

Despite their promising biological activities, the safety profile of dibutyl esters must be considered. Toxicological assessments have indicated potential adverse effects at high doses:

  • Clinical signs in animal studies included reduced locomotor activity and changes in organ weights at elevated dosages .
  • Histological examinations revealed bladder epithelium hyperplasia and gastric mucosa thickening at higher concentrations .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntiviralProdrug activation
AntitumorMembrane interaction
CytotoxicitySelective targeting
ToxicityOrgan weight changes

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